molecular formula C9H9ClN2O B12638251 1-(4-Chlorophenyl)aziridine-2-carboxamide CAS No. 933453-52-2

1-(4-Chlorophenyl)aziridine-2-carboxamide

Cat. No.: B12638251
CAS No.: 933453-52-2
M. Wt: 196.63 g/mol
InChI Key: KRBZORMPRVKCCF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)aziridine-2-carboxamide is a compound belonging to the aziridine family, characterized by a three-membered ring structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)aziridine-2-carboxamide typically involves the reaction of 4-chlorobenzylamine with ethyl chloroformate, followed by cyclization to form the aziridine ring. The reaction conditions often require low temperatures and the presence of a base such as N-methylmorpholine to facilitate the formation of the aziridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)aziridine-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)aziridine-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity in substitution reactions and its potential as an anticancer agent. The combination of the aziridine ring and the 4-chlorophenyl group provides a distinct set of chemical and biological properties that are not observed in similar compounds .

Properties

CAS No.

933453-52-2

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

1-(4-chlorophenyl)aziridine-2-carboxamide

InChI

InChI=1S/C9H9ClN2O/c10-6-1-3-7(4-2-6)12-5-8(12)9(11)13/h1-4,8H,5H2,(H2,11,13)

InChI Key

KRBZORMPRVKCCF-UHFFFAOYSA-N

Canonical SMILES

C1C(N1C2=CC=C(C=C2)Cl)C(=O)N

Origin of Product

United States

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